molecular formula C10H11F3O2 B15318897 2,2,2-Trifluoro-1-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-ol

2,2,2-Trifluoro-1-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-ol

Cat. No.: B15318897
M. Wt: 220.19 g/mol
InChI Key: ZTYCDGPKLQKAME-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula C10H11F3O2. This compound features a trifluoromethyl group, a furan ring, and a cyclopropyl group, making it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoroacetic acid derivatives and furan derivatives under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and catalysts to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2,2,2-Trifluoro-1-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The furan ring and cyclopropyl group contribute to the compound’s overall reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-ol is unique due to its combination of a trifluoromethyl group, a furan ring, and a cyclopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

2,2,2-trifluoro-1-[5-(2-methylcyclopropyl)furan-2-yl]ethanol

InChI

InChI=1S/C10H11F3O2/c1-5-4-6(5)7-2-3-8(15-7)9(14)10(11,12)13/h2-3,5-6,9,14H,4H2,1H3

InChI Key

ZTYCDGPKLQKAME-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)C(C(F)(F)F)O

Origin of Product

United States

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